molecular formula C17H19NO5 B2863133 Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903589-31-1

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2863133
CAS No.: 903589-31-1
M. Wt: 317.341
InChI Key: MZTORRGAVUYOGE-UHFFFAOYSA-N
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Description

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a methyl ester group at the 4-position and a 6-hydroxy-2-oxochromen-4-ylmethyl moiety at the 1-position. This structural hybrid may confer unique physicochemical properties, such as solubility, stability, and intermolecular interactions, which are critical for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-22-17(21)11-4-6-18(7-5-11)10-12-8-16(20)23-15-3-2-13(19)9-14(12)15/h2-3,8-9,11,19H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTORRGAVUYOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl moiety, which is then coupled with the piperidine ring. The chromenyl group can be synthesized through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization to form the chromone structure. This intermediate is then reacted with piperidine-4-carboxylic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromenyl moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromone carboxylic acid, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s chromenyl moiety is known for its antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

    Medicine: Due to its structural similarity to bioactive molecules, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with various molecular targets. The chromenyl moiety can interact with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage. Additionally, the piperidine ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-carboxylate derivatives functionalized with aromatic or heterocyclic substituents.

Structural Analogues

Compound A: Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate

  • Substituents: A phenylethyl group at N1 and a propanoylamino-phenyl group at C3.
  • The propanoylamino group introduces an amide functionality, enabling hydrogen bonding (N–H as donor, carbonyl as acceptor).

Compound B: 7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide

  • Substituents: A benzodiazepine core with chloro and methylamino groups.
  • Key Features : The fused diazepine ring system contrasts with the coumarin-piperidine hybrid, likely altering electronic properties and binding affinities in biological systems.

Compound C : Natural Coumarin Derivatives (e.g., Scopoletin)

  • Substituents : Hydroxyl and methoxy groups on the coumarin backbone.
  • Key Features : The absence of a piperidine-carboxylate group limits conformational flexibility but enhances planarity, favoring intercalation or fluorescence properties.

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s 6-hydroxy-2-oxochromen-4-yl group provides two hydrogen-bond donors (hydroxyl and NH of the piperidine, if protonated) and multiple acceptors (ketone, ester carbonyl). Graph set analysis of similar compounds suggests that such groups often form C(6) chains (hydroxyl-to-ketone) or R₂²(8) rings (piperidine NH to ester carbonyl). In contrast, Compound A’s amide group may generate S(6) motifs, while coumarin derivatives like scopoletin exhibit C(4) chains via hydroxyl-to-methoxy interactions .

Physicochemical and Functional Properties

Property Target Compound Compound A Natural Coumarins
Molecular Weight ~347 g/mol (estimated) ~428 g/mol ~192–250 g/mol
Hydrogen Bond Donors 2 (OH, NH) 2 (NH) 1–2 (OH)
Hydrogen Bond Acceptors 5 (2×O, 3×C=O) 4 (2×C=O, 2×N) 3–4 (C=O, OCH₃)
Aromatic System Coumarin (planar) Phenyl groups (non-planar) Coumarin (planar)
Solubility Moderate (ester vs. hydroxyl) Low (lipophilic substituents) Low to moderate

Biological Activity

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. Its structure features a chromenyl moiety, which is known for its diverse biological activities, making it an important subject of study in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO5\text{C}_{17}\text{H}_{19}\text{N}\text{O}_{5}, with a molecular weight of 317.34 g/mol. The compound contains a piperidine ring and a chromenyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its chromen ring system. It interacts with various molecular targets, including enzymes and receptors, which enhances its efficacy in biological assays. The hydroxyl group and carboxylate ester further modulate these interactions, potentially improving binding affinity and specificity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with receptors that regulate various physiological processes.
  • Signal Pathway Alteration: The compound may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activities

This compound has shown potential in various biological assays:

  • Anticancer Activity: Studies indicate that compounds with chromenyl structures exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: The compound has demonstrated activity against various pathogens, suggesting potential use in treating infections.
  • Neuroprotective Effects: Research suggests that derivatives of piperidine may offer protective effects in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerCytotoxic effects on cancer cells
AntimicrobialActivity against pathogens
NeuroprotectiveProtective effects in models

Case Study: Anticancer Potential

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant growth inhibition, with IC50 values ranging from 10 to 30 µM depending on the cell type. The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

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